4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one
Overview
Description
4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8INO2 and its molecular weight is 301.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Natural Preservatives in Food : Citrullus colocynthis fruits and 4-methylquinoline analogues have shown potential for developing eco-friendly, natural preservatives against foodborne bacteria (Kim et al., 2014).
Synthesis of Medicinal Compounds : An efficient 'on-solvent' approach enables the synthesis of medically relevant 4H-pyrano[3,2-c]quinoline scaffolds, which could be useful for treating disorders responsive to apoptosis, antiproliferation, or vascular disruption (Vereshchagin et al., 2015).
Methemoglobin Production and Glutathione Depletion : Hydroxy analogues of primaquine, including this compound, can produce methemoglobin in human erythrocytes and decrease glutathione levels in G6PD-deficient erythrocytes (Allahyari et al., 1984).
Antibacterial Activity : 4-amino-8-methylquinolines with 5- and 6-hydroxy substitutions, including this compound, show slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
Biological Synthesis : A study presents a new route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are of great biological importance (Detsi et al., 1996).
Anticancer Activities : Some quinoline-pyrimidine hybrid compounds, including 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones, show promising anticancer activities against HepG2 and KB cancer cells (Toan et al., 2020).
Environmental Applications : A soil bacterium, strain Lep1, can degrade 4-methylquinoline under aerobic conditions, suggesting benefits for groundwater quality and reducing environmental pollution (Sutton et al., 1996).
Properties
IUPAC Name |
4-hydroxy-6-iodo-1-methylquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-12-8-3-2-6(11)4-7(8)9(13)5-10(12)14/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOINOVKQSQAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=CC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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